molecular formula C18H17F3N4 B2720505 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 902036-06-0

5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2720505
CAS No.: 902036-06-0
M. Wt: 346.357
InChI Key: FDUHCXLTQNLILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetically versatile chemical building block designed for medicinal chemistry and drug discovery research, particularly in the field of oncology. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, recognized as a bioisostere of purine, which allows it to mimic adenine and interact with the ATP-binding sites of a wide range of protein kinases . This makes derivatives of this scaffold potent candidates for the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . The specific substitution pattern on this compound is strategically significant for its research applications. The 2-(trifluoromethyl) group is a common moiety used to enhance metabolic stability and modulate the lipophilicity and electronic properties of a molecule, which can influence its binding affinity to enzymatic targets . The 7-(pyrrolidin-1-yl) substituent, an alicyclic amine, is a key feature often found in bioactive molecules, as it can serve as a hydrogen bond acceptor or donor, potentially improving solubility and contributing to interactions with key residues in the kinase active site . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR) for various kinase targets. Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated significant research potential in targeting kinases such as CK2, EGFR, B-Raf, and MEK, which are critically implicated in cancers including non-small cell lung cancer (NSCLC) and melanoma . The rigidity and planarity of the fused bicyclic system provide an excellent framework for combinatorial library design and the synthesis of novel therapeutic agents for scientific investigation . This product is intended for research purposes in kinase inhibitor development and anticancer agent discovery.

Properties

IUPAC Name

5-methyl-3-phenyl-7-pyrrolidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4/c1-12-11-14(24-9-5-6-10-24)25-17(22-12)15(13-7-3-2-4-8-13)16(23-25)18(19,20)21/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUHCXLTQNLILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and selectivity profiles against specific targets.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused ring system that contributes to its biological activity. The presence of a trifluoromethyl group enhances lipophilicity and may influence pharmacokinetic properties.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class, including our target compound, primarily act as inhibitors of specific kinases involved in cell signaling pathways related to cancer progression. Notably, they have shown significant inhibition against Pim-1 kinase, which is implicated in the regulation of cell survival and proliferation.

Inhibition Studies

A study evaluating the biological activity of various pyrazolo[1,5-a]pyrimidine derivatives reported that this compound exhibited potent inhibitory effects on Pim-1 and Flt-3 kinases. The compound demonstrated an IC50 value in the low nanomolar range for Pim-1 inhibition, indicating strong efficacy.

CompoundTarget KinaseIC50 (nM)Selectivity
This compoundPim-127Highly selective
This compoundFlt-340Moderate selectivity

Cellular Assays

In vitro studies using cell lines demonstrated that the compound effectively inhibited colony formation and induced apoptosis in cancer cells. Specifically, it reduced phosphorylation of BAD protein at serine 112, a known substrate of Pim-1 kinase.

Case Study 1: Cancer Cell Lines

A study conducted on various cancer cell lines (including leukemia and solid tumors) showed that treatment with this compound resulted in:

  • Reduction in cell viability : Up to 70% reduction was observed at concentrations as low as 100 nM.
  • Induction of apoptosis : Flow cytometry analysis revealed increased Annexin V positive cells post-treatment.

Case Study 2: Kinase Selectivity Profile

Further investigations into the selectivity profile against a panel of 119 kinases revealed that this compound preferentially inhibited Pim-1 over other kinases, supporting its potential as a targeted therapy with minimal off-target effects.

KinaseInhibition (%) at 100 nM
Pim-1>95
Flt-3~80
JAK2~50
c-Src<20

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Pyrazolo[1,5-a]pyrimidines, including the compound , have shown promising antitumor properties. A study highlighted their potential as antitumor scaffolds, indicating that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the inhibition of specific enzymes or pathways critical for tumor growth .

Enzyme Inhibition
Research has demonstrated that compounds within this structural class can act as effective enzyme inhibitors. For instance, they have been investigated for their ability to inhibit kinases and other enzymes linked to cancer progression and inflammation. This property makes them suitable candidates for drug development aimed at treating various diseases, including cancer and inflammatory disorders .

Antifungal and Insecticidal Properties

Recent studies have expanded the applications of pyrazolo[1,5-a]pyrimidines to agriculture. Novel derivatives have exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, making them potential alternatives to conventional fungicides. Additionally, some compounds have shown moderate insecticidal activities against agricultural pests like Mythimna separata and Spodoptera frugiperda, suggesting their utility in pest management strategies .

Case Study 1: Antitumor Activity

A research article published in Molecules detailed the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against cancer cell lines such as PC3 (prostate cancer) and A549 (lung cancer). The study reported IC50 values indicating effective inhibition of cell growth, with some derivatives outperforming standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibitory Effects

Another study focused on the enzyme inhibitory effects of pyrazolo[1,5-a]pyrimidines on specific kinases involved in cancer signaling pathways. The results showed that certain derivatives could significantly reduce kinase activity, leading to decreased cell proliferation in vitro. This highlights the potential of these compounds in developing targeted cancer therapies .

Summary of Findings

The following table summarizes key findings related to the applications of 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine:

Application AreaSpecific ActivityReference
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of kinases linked to tumor growth
AntifungalEffective against Botrytis cinerea
InsecticidalModerate activity against Spodoptera frugiperda

Comparison with Similar Compounds

Key Observations:

Position 7 Modifications :

  • Pyrrolidin-1-yl (target compound) improves solubility compared to morpholine or piperazine derivatives .
  • Piperazinyl groups (e.g., RN 899393-38-5) enhance blood-brain barrier penetration due to basic nitrogen .
  • Alkylamine substituents (e.g., N-isopentyl) increase metabolic stability but reduce aqueous solubility .

Trifluoromethyl vs. Methyl at Position 2 :

  • The CF₃ group (target compound) enhances electrophilicity and resistance to oxidative metabolism compared to methyl groups .

Aryl vs. Alkyl at Position 5 :

  • Phenyl/fluorophenyl groups (e.g., 5-(4-F-Ph)) improve target affinity in kinase inhibition assays, while alkyl groups (e.g., isopropyl) reduce steric hindrance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and how are intermediates characterized?

  • Methodology :

  • Core synthesis : Begin with cyclization of 5-aminopyrazole derivatives with active methylene compounds (e.g., β-keto esters or nitriles) under reflux in ethanol or 1,4-dioxane. For example, coupling 5-amino-3-phenylpyrazole with trifluoromethyl-substituted acrylonitrile derivatives yields the pyrazolo[1,5-a]pyrimidine scaffold .
  • Functionalization : Introduce the pyrrolidin-1-yl group via nucleophilic substitution at position 7 using pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., trifluoromethyl signals at δ ~110–120 ppm in ¹³C NMR), FT-IR (C-F stretches at 1,100–1,250 cm⁻¹), and HRMS (e.g., [M+H]+ = 363.4 g/mol) .
    • Data Table :
StepReagents/ConditionsYield (%)Key Spectral Data
CyclizationEthanol, reflux, 6 hr62–70%¹H NMR: δ 8.2–8.5 (aromatic H), 4.1–4.3 (pyrrolidine CH₂)
SubstitutionPyrrolidine, K₂CO₃, DMF65–75%¹³C NMR: δ 122.5 (CF₃), 46.8 (pyrrolidine N-CH₂)

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodology :

  • Analytical techniques : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%). Single-crystal X-ray diffraction (orthorhombic Pbca space group, Z = 8) resolves bond angles/lengths (e.g., C-F bond: 1.33 Å) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >250°C, consistent with pyrazolo[1,5-a]pyrimidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 7-(pyrrolidin-1-yl) derivatives?

  • Methodology :

  • Catalyst screening : Test Pd(PPh₃)₂Cl₂ or PyBroP for coupling efficiency. For example, PyBroP increases yields from 65% to 82% in dioxane at 110°C .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution vs. ethanol .
    • Data Contradiction :
  • reports 62% yield for similar substitutions in ethanol, while achieves >80% in dioxane with PyBroP. This highlights solvent/catalyst dependence .

Q. What structure-activity relationships (SAR) justify the trifluoromethyl and pyrrolidine moieties in biological applications?

  • Methodology :

  • Comparative assays : Test analogues lacking CF₃ or pyrrolidine against enzyme targets (e.g., kinases). The CF₃ group enhances binding affinity (IC50 reduced from 1.2 μM to 0.3 μM in KDR kinase inhibition) due to hydrophobic and electronic effects .
  • Molecular docking : Pyrrolidine’s flexibility improves fit into enzyme active sites (e.g., ΔG = −9.8 kcal/mol vs. −7.2 kcal/mol for rigid substituents) .

Q. How do researchers resolve contradictions in spectroscopic data for pyrazolo[1,5-a]pyrimidines?

  • Case Study :

  • ¹H NMR splitting : Aromatic protons at position 3 and 5 may show unexpected splitting due to anisotropic effects from the CF₃ group. Compare data with DFT-calculated chemical shifts (e.g., Gaussian09 B3LYP/6-31G*) .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of CF₃ at m/z 363 → 294) confirm substituent positions .

Q. What experimental designs are used to evaluate this compound’s enzyme inhibition kinetics?

  • Protocol :

  • Enzyme assays : Use fluorescence polarization (FP) for real-time monitoring of kinase inhibition (e.g., IC50 determination via 4-parameter logistic curve).
  • Controls : Include staurosporine (broad kinase inhibitor) and vehicle (DMSO <0.1%) to normalize data .
    • Data Table :
EnzymeAssay TypeIC50 (μM)Reference
KDR kinaseFP0.3 ± 0.05
CYP3A4Luminescence12.4 ± 1.2

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodology :

  • Flow chemistry : Continuous flow reactors reduce reaction time (from 6 hr to 30 min) and improve reproducibility .
  • Purification : Use silica gel chromatography (hexane/EtOAc 4:1) or recrystallization (ethanol/water) for gram-scale batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.